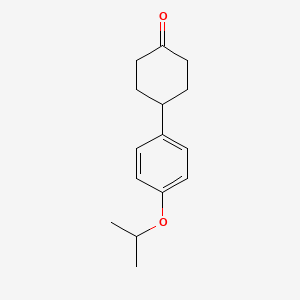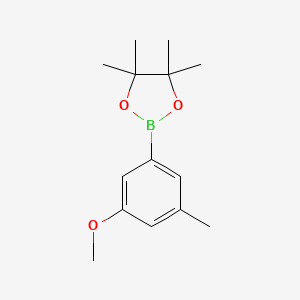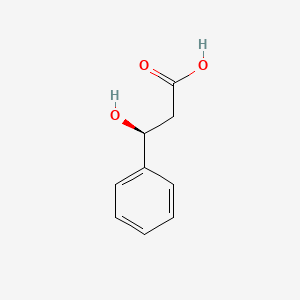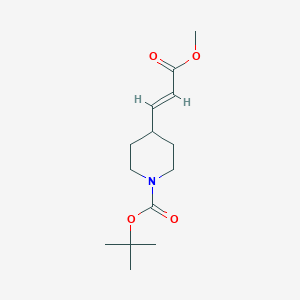
Propanedinitrile, (hydroxyimino)-
Vue d'ensemble
Description
Propanedinitrile,2-(hydroxyimino)- is a chemical compound with the molecular formula C3HN3O and a molecular weight of 95.05950 . It is also known by the common name 2-hydroxyiminopropanedinitrile .
Molecular Structure Analysis
The molecular structure of Propanedinitrile,2-(hydroxyimino)- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is CUONGYYJJVDODC-UHFFFAOYSA-N .Applications De Recherche Scientifique
Biotechnological Production and Chemical Derivatives
Propanedinitrile, (hydroxyimino)-, is a precursor in the synthesis of various valuable chemicals through both chemical and biotechnological routes. It is indirectly related to the production of lactic acid from biomass, which is utilized for creating biodegradable polymers and other chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. This showcases its potential as a feedstock for green chemistry, emphasizing the importance of finding sustainable and environmentally friendly methods for producing and transforming such compounds into useful derivatives (Gao, Ma, & Xu, 2011).
Antimicrobial Activity
Another significant application area is in the exploration of natural compounds with antimicrobial properties, such as eugenol, a hydroxyphenyl propene, which has shown potent antimicrobial activity against a range of pathogens. While not directly related to propanedinitrile, (hydroxyimino)-, the methodology and approach in studying eugenol's antimicrobial action can inform research on related compounds, potentially leading to new antimicrobial agents derived from or inspired by propanedinitrile, (hydroxyimino)- (Marchese et al., 2017).
Biomedical Applications of Derivatives
The biomedical sector also benefits from derivatives of propanedinitrile, (hydroxyimino)-. Hydroxyapatite, for instance, is a compound of interest in bone tissue regeneration and drug delivery systems due to its bioactive and biocompatible properties. Research in this area aims to improve synthesis, functionalization, and application of hydroxyapatite in various medical fields, indicating the broader relevance of chemical derivatives in advancing healthcare solutions (Haider, Haider, Han, & Kang, 2017).
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects is essential for a comprehensive understanding of the compound’s mechanism of action .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Action Environment
These factors can significantly impact the compound’s effectiveness .
Propriétés
IUPAC Name |
2-hydroxyiminopropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O/c4-1-3(2-5)6-7/h7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSOHXLWXMDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B3132236.png)
![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)





![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)
![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)
![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)

